physicochemical properties of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
physicochemical properties of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.
Introduction and Strategic Importance
2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is a symmetrically substituted aromatic compound of significant interest in organic synthesis and materials science. Its structure, featuring two reactive chloromethyl groups and two electron-donating methoxy groups on a central benzene ring, makes it a valuable precursor for a variety of advanced materials. The strategic placement of the reactive sites allows for controlled polymerization and functionalization.
The primary utility of this compound lies in its role as a monomer for the synthesis of conjugated polymers, such as derivatives of poly(p-phenylene vinylene) (PPV). These polymers are foundational materials in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) due to their electroluminescent properties.[1] The dimethoxy substituents are not merely passive components; they enhance the solubility of the resulting polymers, which is a critical factor for processing and fabricating thin films for electronic devices.[1] Beyond polymer science, the reactive chloromethyl groups serve as versatile handles for introducing diverse functionalities through nucleophilic substitution reactions, enabling its use as a building block for novel organic materials with tailored electronic and optical properties.[1]
Chemical Structure and Core Properties
The molecular architecture of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene dictates its chemical behavior and physical characteristics.
Caption: Molecular structure of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ | [2] |
| Molecular Weight | 235.10 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 78.0 to 82.0 °C | [2] |
| Purity | Typically >98.0% (by GC) | [2] |
| Solubility | Soluble in Acetone | [2] |
| Storage | Recommended in a cool (<15°C), dark place | [2] |
Synthesis and Mechanistic Insights
The primary industrial route to synthesizing bis(chloromethyl)dimethoxybenzene isomers is the chloromethylation of 1,4-dimethoxybenzene. This reaction, while effective, requires careful control to achieve high yield and purity of the desired 2,6-isomer.
The Chloromethylation Reaction
The synthesis involves reacting 1,4-dimethoxybenzene with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride.[3] The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy groups activate the benzene ring, directing the substitution.
Causality of Experimental Choices:
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Temperature Control: This is the most critical parameter. The reaction is exothermic, and higher temperatures can significantly increase the rate of side reactions. Maintaining a controlled temperature, often between 5°C and 20°C, is crucial for maximizing the yield of the desired product while minimizing the formation of polymeric byproducts and diarylmethane derivatives.[4][5]
-
Reagent Stoichiometry: The molar ratio of reactants influences the degree of substitution. Fine-tuning the ratio of 1,4-dimethoxybenzene to formaldehyde and HCl is necessary to favor the di-substituted product over mono-substituted intermediates.[4]
-
Reaction Time: Sufficient time is needed for the di-substitution to occur. However, excessively long reaction times can also lead to increased byproduct formation.[5] The reaction progress should be monitored to determine the optimal endpoint.
Management of Side Reactions
A key challenge in this synthesis is the formation of side products. Understanding and mitigating these is paramount for an efficient process.
-
Diarylmethane Derivatives: These arise from the Friedel-Crafts alkylation of the starting material or the product itself with the newly formed benzyl chloride.[4] Low-temperature control is the primary method to suppress this side reaction.
-
Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can be generated from the reaction of formaldehyde and hydrogen chloride.[6] Its formation is a significant safety concern, and reaction conditions must be managed to minimize its presence.
Experimental Protocol: Synthesis via Chloromethylation
This protocol provides a self-validating system for the synthesis of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene. The rationale for each step is explained to ensure reproducibility and safety.
Caption: Experimental workflow for the synthesis of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene.
Methodology:
-
Preparation: In a well-ventilated fume hood, a jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, and thermometer is charged with 1,4-dimethoxybenzene and a suitable solvent like benzene or glacial acetic acid.[3][7] Paraformaldehyde is then added.
-
Reaction Initiation: The mixture is cooled to between 5-10°C using a circulating chiller. This step is critical to control the initial exotherm and prevent the formation of unwanted byproducts.[4]
-
Chloromethylation: Dry hydrogen chloride gas is bubbled through the vigorously stirred suspension. The temperature must be carefully maintained below 20°C throughout the addition.[5]
-
Reaction Monitoring: The progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is carefully poured into ice-cold water to quench the reaction. The resulting solid precipitate is collected by filtration. If an organic solvent was used, the layers are separated, and the organic phase is washed with a dilute sodium bicarbonate solution and then brine to neutralize any remaining acid.
-
Purification: The crude product is dried, and then purified by recrystallization from an appropriate solvent system (e.g., acetone or ethanol) to yield the final product as a crystalline solid.[2]
Spectroscopic and Analytical Characterization
Structural confirmation is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the molecular symmetry:
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the protons of the two equivalent chloromethyl (-CH₂Cl) groups.
-
A singlet for the protons of the two equivalent methoxy (-OCH₃) groups. The structure can be unequivocally confirmed by these characteristic peaks.[2]
-
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the main functional groups. Expected peaks include C-H stretching for the aromatic ring and aliphatic groups, C-O stretching for the ether linkages, and a characteristic C-Cl stretching band.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 235.10 g/mol . The isotopic pattern of the molecular ion, showing contributions from ³⁵Cl and ³⁷Cl isotopes, would be a definitive indicator of a dichloro-substituted compound.
Safety, Handling, and Regulations
Proper handling of 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene is essential due to its reactivity and potential hazards.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07: Exclamation mark | Warning | H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2] | P264: Wash skin thoroughly after handling.[2]P280: Wear protective gloves/eye protection/face protection.[2]P302 + P352: IF ON SKIN: Wash with plenty of water.[2]P337 + P313: If eye irritation persists: Get medical advice/attention.[2] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4]
-
Avoid inhalation of dust and contact with skin and eyes.[4]
-
The synthesis process may produce the highly carcinogenic byproduct bis(chloromethyl) ether; therefore, extreme caution and appropriate engineering controls are mandatory.[6]
References
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Wikipedia, 1,4-Dimethoxybenzene.
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ResearchGate, 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene.
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Kiper, R.A., 1,4-dimethoxybenzene - Chemistry and Toxicology.
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PubChem, 1,4-Dimethoxybenzene | C8H10O2 | CID 9016.
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PubChem, CID 161260566 | C16H16Cl4.
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Acros Organics, SAFETY DATA SHEET: 2-Chloro-1,4-dimethoxybenzene.
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Sigma-Aldrich, SAFETY DATA SHEET.
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Google Patents, DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
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Chegg.com, Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene.
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Cheméo, Chemical Properties of 1,4-dimethoxybenzene (CAS 150-78-7).
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MD Topology, 1,4-Dimethoxybenzene | C8H10O2.
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SpectraBase, 1,4-Bis(chloromethyl)benzene.
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